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Cat. No.: B15554933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phosphoglycerate Dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo

serine biosynthesis pathway. It catalyzes the conversion of the glycolytic intermediate 3-

phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. Upregulation of PHGDH has been

observed in various cancers, making it an attractive target for therapeutic intervention. DNS-pE
is a fluorescent probe that has been identified as a covalent inhibitor of PHGDH, binding to

cysteine residues C234, C281, and C295. This document provides detailed protocols for the

selective labeling of PHGDH with DNS-pE for biochemical and cellular analysis.

Quantitative Data Summary
While specific quantitative data for the interaction of DNS-pE with PHGDH is not readily

available in the current literature, the following table provides a summary of inhibitory constants

for other known PHGDH inhibitors for comparative purposes. Researchers are encouraged to

determine these values for DNS-pE empirically using the protocols provided below.
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Inhibitor IC50 (µM)
Binding
Mechanism

Reference

DNS-pE Not Reported Covalent [1]

NCT-503 2.5 ± 0.6 Allosteric [2]

CBR-5884 33 ± 12 Covalent [2]

Oridonin 0.48 ± 0.02 Covalent [1]

BI-4924 Not Reported NAD+ Competitive [1]

PKUMDL-WQ-2101 28.1 ± 1.3 Allosteric

Experimental Protocols
Protocol 1: Synthesis of DNS-pE Probe
This protocol describes a plausible synthetic route for DNS-pE, which involves the reaction of

dansyl chloride with O-phospho-L-serine.

Materials:

Dansyl chloride

O-Phospho-L-serine

Sodium bicarbonate (NaHCO3)

Acetone

Water (deionized)

Diethyl ether

Hydrochloric acid (HCl)

Sodium sulfate (Na2SO4)

Thin Layer Chromatography (TLC) plates (silica gel)
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Column chromatography supplies (silica gel, solvents)

Procedure:

Dissolve O-Phospho-L-serine in a 1:1 mixture of acetone and water containing two

equivalents of sodium bicarbonate.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of dansyl chloride (1 equivalent) in acetone to the cooled solution with

constant stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours in the dark.

Monitor the reaction progress by TLC.

Once the reaction is complete, remove the acetone under reduced pressure.

Acidify the aqueous solution to pH 2-3 with dilute HCl.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the DNS-pE probe.

Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Labeling of Recombinant PHGDH
with DNS-pE
This protocol details the procedure for labeling purified recombinant PHGDH with the DNS-pE
probe.

Materials:

Purified recombinant human PHGDH
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DNS-pE probe (stock solution in DMSO)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

4x SDS-PAGE loading buffer

Coomassie Brilliant Blue stain

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

Dilute the purified PHGDH to a final concentration of 1-5 µM in the assay buffer.

Add DNS-pE to the PHGDH solution to the desired final concentration (e.g., 1, 5, 10, 25 µM).

A DMSO-only control should be included.

Incubate the reaction mixture at 37°C for 1 hour in the dark.

Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C

for 5 minutes.

Separate the proteins by SDS-PAGE.

Visualize the fluorescently labeled PHGDH using an in-gel fluorescence scanner with

appropriate excitation and emission wavelengths for the dansyl fluorophore (Excitation: ~340

nm, Emission: ~520 nm).

After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total

protein and confirm equal loading.

Protocol 3: Determination of IC50 of DNS-pE using a
Coupled Enzyme Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of

DNS-pE for PHGDH activity using a coupled assay that measures the production of NADH

through the reduction of resazurin to the fluorescent resorufin.
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Materials:

Purified recombinant human PHGDH

DNS-pE (serial dilutions)

3-Phosphoglycerate (3-PG), substrate

NAD+, cofactor

Diaphorase

Resazurin

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

96-well black microplate

Plate reader capable of fluorescence measurement (Ex/Em = 544/590 nm)

Procedure:

Prepare a reaction mixture containing assay buffer, 3-PG (e.g., 100 µM), NAD+ (e.g., 200

µM), diaphorase (e.g., 0.2 U/mL), and resazurin (e.g., 20 µM).

Add serial dilutions of DNS-pE (or DMSO for the control) to the wells of the 96-well plate.

Add the PHGDH enzyme to the reaction mixture (final concentration e.g., 5-10 nM) and

immediately add this enzyme-reaction mix to the wells containing the inhibitor.

Incubate the plate at 37°C.

Monitor the increase in fluorescence at Ex/Em = 544/590 nm over time (e.g., every 2 minutes

for 30-60 minutes).

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time

plot.
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Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the

DNS-pE concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In-Gel Fluorescence Detection of PHGDH in
Cell Lysates
This protocol outlines the labeling of endogenous PHGDH in cell lysates with DNS-pE and

subsequent detection by in-gel fluorescence.

Materials:

Cells expressing PHGDH (e.g., MDA-MB-468)

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

DNS-pE probe

BCA protein assay kit

4x SDS-PAGE loading buffer

Fluorescence imaging system

Procedure:

Culture cells to ~80-90% confluency.

Lyse the cells in ice-cold lysis buffer.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
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Add DNS-pE to the lysate at various concentrations (e.g., 10, 25, 50 µM). Include a DMSO

control.

Incubate the lysate with the probe for 1-2 hours at 37°C in the dark.

Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

After electrophoresis, visualize the fluorescently labeled PHGDH band using an in-gel

fluorescence scanner.

Optionally, the gel can be further processed for Western blotting using a PHGDH-specific

antibody to confirm the identity of the labeled band.
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Caption: PHGDH signaling pathway in cancer.

Experimental Workflow for PHGDH Labeling
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Caption: Workflow for in vitro labeling of PHGDH.

Logical Relationship of Covalent Inhibition
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Caption: Covalent inhibition of PHGDH by DNS-pE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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